molecular formula C21H26O6 B584876 11-Keto-16alpha-hydroxyprednisolone CAS No. 3754-05-0

11-Keto-16alpha-hydroxyprednisolone

Cat. No.: B584876
CAS No.: 3754-05-0
M. Wt: 374.433
InChI Key: QUDYJOZZUZDXCV-QLONCABFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

11-Keto-16alpha-hydroxyprednisolone is a significant steroidal compound and a known critical intermediate in the synthetic pathways of modern glucocorticoid active pharmaceutical ingredients (APIs), such as budesonide and ciclesonide . These APIs are cornerstone therapies for inflammatory respiratory diseases like asthma and allergic rhinitis, valued for their potent local anti-inflammatory effects with minimal systemic side effects . The specific 16-alpha-hydroxy modification is a key structural feature that enhances the therapeutic profile of these drugs . As such, this compound is indispensable for research and development activities within pharmaceutical chemistry, enabling process development, route scouting, and the synthesis of novel analogs . Furthermore, it is recognized and characterized as Budesonide EP Impurity A, making it essential for analytical method development, validation, and quality control (QC) in compliance with regulatory standards for API manufacturing . Its primary research value lies in its dual role as a building block for complex molecule synthesis and a certified reference standard for ensuring the purity and safety of pharmaceutical products. This product is intended for laboratory research purposes only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(8S,9S,10R,13S,14S,16R,17S)-16,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O6/c1-19-6-5-12(23)7-11(19)3-4-13-14-8-16(25)21(27,17(26)10-22)20(14,2)9-15(24)18(13)19/h5-7,13-14,16,18,22,25,27H,3-4,8-10H2,1-2H3/t13-,14-,16+,18+,19-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUDYJOZZUZDXCV-QLONCABFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(=O)C3C(C1CC(C2(C(=O)CO)O)O)CCC4=CC(=O)C=CC34C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC(=O)[C@H]3[C@H]([C@@H]1C[C@H]([C@@]2(C(=O)CO)O)O)CCC4=CC(=O)C=C[C@]34C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70858530
Record name (16alpha)-16,17,21-Trihydroxypregna-1,4-diene-3,11,20-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70858530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3754-05-0
Record name 11-Keto-16alpha-hydroxyprednisolone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003754050
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (16alpha)-16,17,21-Trihydroxypregna-1,4-diene-3,11,20-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70858530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 11-KETO-16.ALPHA.-HYDROXYPREDNISOLONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9UUI9HUO3Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Chemical Synthesis and Derivation of 11 Keto 16alpha Hydroxyprednisolone

Traditional Chemical Synthesis Pathways

Traditional chemical synthesis provides established methodologies for producing complex steroid structures. These multi-step processes are designed to ensure high stereoselectivity and yield.

Synthesis from Prednisone (B1679067) Acetate (B1210297) Precursors

One notable pathway begins with prednisone acetate, the 21-acetate ester of prednisone. scispace.comgoogle.com This starting material is advantageous as the acetate group at the C-21 position serves as a protecting group for the primary hydroxyl function, preventing its interference in subsequent reaction steps. The synthesis route from this precursor involves a series of reactions including esterification, reduction, elimination, oxidation, and hydrolysis to yield the target molecule. scispace.comgoogle.com

A representative synthetic pathway starting from Prednisone Acetate involves the following sequence:

Esterification of the 17α-hydroxyl group. google.com

Selective Reduction of the 11-keto group. scispace.com

Elimination to form a double bond at the C16-C17 position. scispace.com

Oxidation of the C16-C17 double bond. scispace.com

Hydrolysis to remove protecting groups. scispace.com

Another similar pathway starts with prednisone and proceeds through elimination, oxidation, condensation, reduction, and finally hydrolysis. google.com

In the synthesis of 11-Keto-16alpha-hydroxyprednisolone from prednisone acetate, an initial step involves the further esterification of the tertiary 17α-hydroxyl group. google.com This hydroxyl group can be sterically hindered, requiring specific reagents to achieve acylation. researchgate.net This esterification serves as a protective measure, preventing the 17α-hydroxyl group from participating in or being altered by subsequent reactions. The choice of esterifying agent is crucial for both the reaction's success and the ease of its eventual removal. Common methods for esterifying sterically hindered hydroxyl groups include reaction with an acid anhydride (B1165640) in the presence of a catalyst. google.com For instance, reacting a 17α, 21-dihydroxy steroid with an orthoester can form a cyclic intermediate, which upon controlled hydrolysis yields the desired 17α-ester. google.com

Reaction StepStarting MaterialReagents/CatalystsProductPurpose
Esterification Prednisone Acetate (Compound I)Esterifying agent (e.g., Acetic Anhydride), Catalyst17α-acyloxy-prednisone acetate (Compound II)Protection of the 17α-hydroxyl group

Data sourced from patent CN104262440A google.com

The reduction step is critical for converting the 11-keto group of the prednisone backbone into the 11β-hydroxyl group characteristic of prednisolone (B192156) derivatives. This transformation must be highly selective to avoid reducing the keto groups at the C-3 and C-20 positions. Alkali metal borohydrides, such as potassium borohydride (B1222165) (KBH4) or sodium borohydride (NaBH4), are commonly employed for this purpose. rsc.orggoogle.comgoogle.com These reagents are capable of selectively reducing the sterically hindered 11-keto group under controlled conditions. rsc.orggoogle.com For example, potassium tri(R,S-s-butyl)borohydride has been shown to selectively reduce 3-oxo-steroids to the axial alcohol while leaving 17- and 20-ketone groups unaffected at low temperatures. rsc.org In one patented synthesis, potassium borohydride is used as the reducing agent in an organic solvent like methanol (B129727) or ethanol. google.com

Reaction StepSubstrateReagentsSolventKey Transformation
Reduction 11-Keto steroid intermediatePotassium Borohydride (KBH4), Glacial Acetic AcidMethanol, Ethanol, Tetrahydrofuran (THF), or DioxaneSelective reduction of C11-keto to C11-hydroxyl

Data sourced from patent CN102146113B google.com

Following the reduction of the 11-keto group, an elimination reaction is performed to introduce a double bond between the C-16 and C-17 positions. This creates a Δ¹⁶-intermediate, which is a key precursor for the introduction of the 16α-hydroxyl group. nih.gov This reaction typically involves the elimination of the 17α-acyloxy group that was introduced in the esterification step. Heating the 17α-acyloxy steroid in a solvent such as dimethylformamide (DMF) with a weak base like potassium acetate (KOAc) can effect this deacylation to furnish the desired olefin. nih.gov

Reaction StepSubstrateReagentsSolventProduct
Elimination 17α-acyloxy-11β-hydroxy steroid intermediate (Compound III)Potassium Acetate, Sodium Acetate, or Sodium PropionateTetrahydrofuran (THF), Dioxane, or Dimethylformamide (DMF)Δ¹⁶-steroid intermediate (Compound IV)

Data sourced from patent CN104262440A google.com

The oxidation of the newly formed C16-C17 double bond is carried out to introduce the required hydroxyl groups at these positions. A common and potent oxidizing agent used for this dihydroxylation is potassium permanganate (B83412) (KMnO₄). google.comgoogle.comresearchgate.net The reaction is typically performed at low temperatures (e.g., -5°C) in a solvent like acetone. google.com To control the high reactivity of permanganate and prevent unwanted side reactions, an organic weak base can be used as a retarder. google.com This oxidation initially forms a diol, which sets the stage for establishing the final 16α-hydroxy-17α-hydroxy configuration.

Reaction StepSubstrateOxidizing AgentAdditives/ConditionsKey Transformation
Oxidation Δ¹⁶-steroid intermediatePotassium Permanganate (KMnO₄)Organic weak base (retarder), Acetone, Low temperatureDihydroxylation of the C16-C17 double bond

Data sourced from patent CN102146113B google.com

In some pathways, the process may involve a condensation step after oxidation, for example, reacting the intermediate with hydrochloric acid amido urea (B33335) to form a ketoxime, which is then processed in the subsequent reduction and hydrolysis steps. google.com

The final step in the synthesis is the hydrolysis of the remaining ester groups to yield the final product. This typically involves the cleavage of the 21-acetate ester from the original prednisone acetate precursor and any other ester groups used for protection during the synthesis. scispace.comgoogle.com Alkaline hydrolysis, also known as saponification, is a common method. google.com This can be achieved by treating the steroid ester with a mineral alkali in a suitable solvent. google.com The reaction is typically followed by neutralization with an acid, such as acetic acid, to yield the final this compound. google.com In some procedures, the hydrolysis of an intermediate ketoxime is accomplished by adding an aqueous solution of nitrite (B80452) in a three-phase solvent system. google.com

Reaction StepSubstrateReagentsPurposeFinal Product
Hydrolysis Ester-protected intermediateMineral alkali (e.g., NaOH, KOH), followed by acid neutralizationRemoval of acetate and other protecting groups from hydroxyl functionsThis compound

Data sourced from patents CN104262440A and CN102146113B scispace.comgoogle.com

Synthesis from 21-Acetoxypregna-1,4,9(11),16(17)-tetrene-3,20-dione Acetate

The conversion of 21-Acetoxypregna-1,4,9(11),16(17)-tetrene-3,20-dione Acetate into this compound is a cornerstone of modern steroid synthesis. This pathway is favored for its potential to produce high-purity products suitable for pharmaceutical applications. The process involves a sequence of reactions designed to introduce the necessary functional groups at specific positions on the steroid nucleus.

Multi-Step Conversions (e.g., Four-Step Processes)

A prevalent method for this transformation involves a structured four-step synthetic route. google.com This process begins with the starting material, 21-acetoxypregna-1,4,9(11),16(17)-tetrene-3,20-dione acetate, and proceeds through the preparation of three distinct intermediates before yielding the final 16alpha-hydroxyprednisolone (B1663942) product. google.com This methodical approach allows for the isolation and purification of intermediates, which contributes to the high quality of the final compound. The route is noted for having fewer reaction steps compared to older methods, which enhances its efficiency for industrial applications. google.com

The general sequence can be outlined as:

Oxidation: The initial step targets the 9(11)-double bond of the starting material.

Bromo-hydroxylation: This step introduces bromine and a hydroxyl group across the 16(17)-double bond.

Debromination: The bromine atom, having served its purpose in directing the stereochemistry of the hydroxylation, is removed.

Alcoholysis/Hydrolysis: The final step involves the hydrolysis of the acetate group at the C21 position to yield the final hydroxyprednisolone derivative. google.comgoogle.com

Oxidation Methods (e.g., Bromo-hydroxylation, Debromination, Alcoholysis)

The specific chemical methods employed in this synthetic sequence are critical for its success.

Oxidation: The process is initiated with an oxidation reaction. google.comgoogle.com Under nitrogen protection and in the presence of an acidic catalyst, the starting material is dissolved in an organic solvent and cooled. An aqueous solution of potassium permanganate is then added to perform the oxidation. google.com After the reaction, the system is neutralized with a solution like sodium sulfite (B76179) or sodium bisulfite to terminate the reaction and remove excess oxidant. google.comgoogle.com

Bromo-hydroxylation: Following the initial oxidation, the intermediate undergoes bromo-hydroxylation. This reaction typically uses a brominating agent such as N-bromosuccinimide or dibromohydantoin in the presence of an acid catalyst like perchloric acid or trifluoroacetic acid. google.comgoogle.com This step is crucial for installing the 16-alpha and 17-alpha hydroxyl groups with the correct stereochemistry.

Debromination: To remove the bromine atom introduced in the previous step, a dehalogenation reaction is performed. google.com One method involves using a dehalogenation reagent and a hydrogen donor. google.com More advanced methods employ reagents like a combination of thioglycolic acid and CrCl2, which offers higher reaction activity and shortens reaction times compared to traditional reagents like zinc powder. google.com Another approach uses a mixture of tin powder and azobisisobutyronitrile. google.com

Alcoholysis: The final step is the hydrolysis of the ester group at the C21 position. google.comgoogle.com This is typically achieved by treating the intermediate with a base, such as sodium hydroxide (B78521) or potassium carbonate, in a mixed solvent system like dichloromethane (B109758) and methanol. google.comgoogle.com The reaction is then neutralized with an acid, such as acetic acid, to yield the final 16alpha-hydroxyprednisolone product. google.com

Advanced Synthetic Methodologies for Improved Yield and Purity

Continuous innovation in the synthesis of this compound is driven by the need for greater efficiency, purity, and safety, particularly for large-scale industrial production.

Optimization of Reaction Conditions for Industrial Scale
MetricReported ValueSource
Total Mass Yield 71.4% google.com
Molar Yield 93.0% google.com
HPLC Purity 99.8% google.com
HPLC Purity 97.8% google.com

This table presents data from different optimized synthesis examples and is for illustrative purposes.

Development of Safer Synthetic Routes (e.g., Avoiding Virulent Reagents)

A key goal in modern pharmaceutical chemistry is the development of safer manufacturing processes. This includes avoiding the use of harsh or toxic chemicals. google.com Some synthetic methods for related corticosteroids have successfully eliminated traditionally used virulent products for oxidation, which enhances both the safety and operability of the reaction. google.com In the context of this compound synthesis, improvements in the debromination step also contribute to safety and efficiency. For example, replacing zinc powder, which can be difficult to stir uniformly and may lead to incomplete reactions in large batches, with more active and manageable reagents like thioglycolic acid improves the process for mass production. google.com

Biotechnological and Enzymatic Synthesis Approaches

The biotechnological and enzymatic synthesis of this compound represents a significant advancement over traditional chemical methods, offering high specificity and milder reaction conditions. These approaches primarily involve the use of microorganisms and isolated enzymes to carry out specific molecular transformations on steroid precursors.

Microbial Biotransformation of Hydrocortisone (B1673445) and Related Steroids

The microbial biotransformation of hydrocortisone is a key strategy for producing this compound. This process leverages the metabolic pathways of specific microorganisms to introduce desired functional groups onto the steroid skeleton. A notable example is the combined action of Arthrobacter simplex and Streptomyces roseochromogenes to convert hydrocortisone into 16α-hydroxyprednisolone, a closely related precursor. nih.govmdpi.comnih.gov

Arthrobacter simplex is widely utilized in the steroid industry for its superior ability to perform Δ1-dehydrogenation, a critical step in the synthesis of many steroidal drugs. mdpi.comnih.gov This reaction involves the introduction of a double bond between the C1 and C2 positions of the steroid's A ring. In the context of this compound synthesis, A. simplex efficiently catalyzes the dehydrogenation of hydrocortisone to produce prednisolone. mdpi.comnih.govnih.gov Furthermore, research has demonstrated that A. simplex can also effectively dehydrogenate 16α-hydroxyhydrocortisone to form 16α-hydroxyprednisolone, achieving high conversion rates in relatively short timeframes. nih.govnih.gov Studies have shown that this bioconversion can be optimized by controlling factors such as pH, temperature, and the composition of the culture medium. mdpi.com

Streptomyces roseochromogenes possesses a cytochrome P450 multi-enzyme complex that enables it to hydroxylate steroid compounds at various positions with high specificity. mdpi.comnih.govnih.gov This microorganism is particularly effective at introducing a hydroxyl group at the 16α position of the steroid nucleus. mdpi.comnih.govnih.gov In the synthesis pathway of this compound, S. roseochromogenes is employed to convert hydrocortisone into 16α-hydroxyhydrocortisone. mdpi.comnih.gov The efficiency of this biotransformation is influenced by culture conditions, and optimization of these parameters can lead to significant yields of the desired 16α-hydroxylated product. mdpi.comnih.gov

To streamline the synthesis of 16α-hydroxyprednisolone from hydrocortisone, coupled bioconversion systems utilizing whole cells of both Arthrobacter simplex and Streptomyces roseochromogenes have been developed. mdpi.comnih.gov In this approach, the 1,2-dehydrogenation and 16α-hydroxylation reactions are carried out sequentially or simultaneously in a single reactor. mdpi.comnih.gov Research has demonstrated the feasibility of this coupled system, achieving a significant conversion of hydrocortisone to 16α-hydroxyprednisolone. mdpi.comnih.govnih.gov One study reported a maximum yield of 68.8% of 16α-hydroxyprednisolone from hydrocortisone after 120 hours of bioconversion by coupling whole cells of the two strains at a pH of 6.0 and a temperature of 26 °C. mdpi.comnih.govnih.gov This whole-cell catalysis approach offers a more efficient and potentially more economical route to the target compound by reducing the number of separate reaction and purification steps. mdpi.comnih.gov

Bioconversion StepMicroorganismSubstrateProductReported Yield/ConversionReference
1,2-DehydrogenationArthrobacter simplexHydrocortisonePrednisoloneUp to 93.9% in 24h nih.govnih.gov
1,2-DehydrogenationArthrobacter simplex16α-hydroxyhydrocortisone16α-hydroxyprednisolone92.0 ± 1.8% in 24h mdpi.com
16α-HydroxylationStreptomyces roseochromogenesHydrocortisone16α-hydroxyhydrocortisoneUp to 80.0% in 96h mdpi.com
Coupled BioconversionA. simplex & S. roseochromogenesHydrocortisone16α-hydroxyprednisolone68.8% maximum in 120h mdpi.comnih.govnih.gov

Cytochrome P450-Mediated Bioconversions

Cytochrome P450 monooxygenases (P450s) are a superfamily of heme-containing enzymes that are highly promising for the oxyfunctionalization of chemicals due to their ability to catalyze the direct oxidation of a wide variety of compounds with high regio- and stereospecificity. nih.govnih.gov

The enzyme CYP154C3, a cytochrome P450 from Streptomyces griseus, has been identified as a steroid D-ring 16α-specific hydroxylase. nih.govnih.gov This enzyme demonstrates remarkable regio- and stereospecificity, catalyzing the hydroxylation of various steroids exclusively at the 16α position. nih.govnih.gov Research has shown that CYP154C3 can effectively transform a range of steroid substrates, including testosterone, progesterone (B1679170), and androstenedione, into their 16α-hydroxy derivatives. nih.govnih.gov The high specificity of CYP154C3 is attributed to a catalytic pocket that is well-suited for accommodating steroid substrates, as indicated by the strong binding affinity observed between the enzyme and these compounds. nih.govnih.gov The potential for industrial application of CYP154C3 is significant, as it offers a precise and efficient method for producing 16α-hydroxysteroids, which are valuable precursors in the synthesis of various pharmaceutical compounds. nih.govnih.gov

EnzymeSource OrganismSubstratesProductKey FindingsReference
CYP154C3Streptomyces griseusTestosterone, Progesterone, Δ4-androstene-3,17-dione, etc.16α-hydroxy derivativesHigh regio- and stereospecificity for 16α-hydroxylation of the steroid D-ring. nih.govnih.gov
Substrate Specificity and Kinetic Parameters of Relevant P450 Enzymes

The formation of 16α-hydroxylated steroids is critically dependent on the activity of cytochrome P450 (CYP) enzymes. These enzymes exhibit remarkable regio- and stereospecificity, making them ideal catalysts for introducing hydroxyl groups at specific positions on the steroid nucleus nih.govnih.gov.

Human CYP3A4/5: In humans, the CYP3A subfamily, particularly CYP3A4 and CYP3A5, is primarily responsible for the 16α-hydroxylation of various endogenous and synthetic steroids nih.govjst.go.jp. Studies on estrone (B1671321) metabolism have shown that CYP3A4 catalyzes its conversion to 16α-hydroxyestrone nih.gov. Kinetic analyses of this reaction in human liver microsomes and with expressed CYP3A4 revealed Michaelis-Menten kinetics.

Enzyme SystemSubstrateK_m (μM)V_max_ (pmol/min/nmol P450)
Human Liver MicrosomesEstrone154238
Expressed CYP3A4Estrone1721050

Data sourced from a study on estrone 16α-hydroxylation, which is indicative of CYP3A4's role in this type of reaction nih.gov.

Bacterial P450s: Research has also identified several bacterial P450 enzymes with potent steroid 16α-hydroxylase activity, which are valuable for biotechnological applications researchgate.net. One such enzyme is CYP154C3 from Streptomyces griseus. This enzyme has been shown to specifically hydroxylate the D-ring of various steroids at the 16α position nih.gov. It binds strongly to steroid substrates, with apparent equilibrium dissociation constant (Kd) values of less than 8 μM nih.gov.

Kinetic parameters for the CYP154C3-catalyzed hydroxylation of Δ4-androstene-3,17-dione have been determined, providing insight into its efficiency nih.govresearchgate.net.

EnzymeSubstrateK_m (μM)k_cat_ (s⁻¹)k_cat_/K_m_ (μM⁻¹ s⁻¹)
CYP154C3Δ4-androstene-3,17-dione31.9 ± 9.1181 ± 4.55.6

Data from the characterization of CYP154C3 from S. griseus nih.govresearchgate.net.

Other bacterial enzymes, such as CYP154C2 from Streptomyces avermitilis, have also been studied. While its primary activity is 2α-hydroxylation, mutations (specifically at the L88 position) can shift its selectivity, causing it to produce 16α-hydroxylated products instead nih.govasm.org. This highlights how the substrate specificity of P450 enzymes can be engineered for specific synthetic purposes nih.gov.

In Vitro Enzymatic Conversion Assays

To study the synthesis and metabolism of steroids like this compound, in vitro enzymatic conversion assays are essential. These assays allow researchers to investigate reaction pathways, enzyme kinetics, and substrate specificity in a controlled laboratory setting.

A typical in vitro assay for steroid hydroxylation involves several key components:

Enzyme Source: This can be purified recombinant P450 enzymes, human liver microsomes (which contain a mixture of CYP enzymes), or whole-cell systems using microorganisms engineered to express a specific enzyme nih.govfrontiersin.org. For example, fission yeast (Schizosaccharomyces pombe) expressing human CYP21A2 has been used to study steroid 21-hydroxylation frontiersin.org.

Substrate: The steroid molecule to be converted (e.g., prednisolone or a precursor).

Cofactors: P450 enzymes require redox partners and a source of electrons, typically provided by NADPH nih.gov. The reaction mixture includes the P450 enzyme, a reductase partner (like putidaredoxin reductase), and an electron carrier (like putidaredoxin), with NADH or NADPH initiating the reaction nih.govnih.gov.

Reaction Conditions: The assay is conducted in a buffered solution at an optimal pH and temperature, typically around pH 7.4 and 30-37°C, to ensure enzyme stability and activity nih.gov.

The reaction is initiated by adding the substrate or a cofactor like NADPH. After a set incubation time, the reaction is stopped, often by adding a solvent like ethyl acetate to extract the steroids nih.gov.

The resulting mixture of substrate and product(s) is then analyzed. High-Performance Liquid Chromatography (HPLC) is commonly used to separate and quantify the different steroid compounds nih.gov. The identity of the products is confirmed using techniques like Nuclear Magnetic Resonance (NMR) and high-resolution mass spectrometry nih.gov. By varying the substrate concentration, researchers can generate saturation curves to determine kinetic parameters like V_max_ and K_m_ using non-linear regression analysis based on the Michaelis-Menten equation nih.gov.

Whole-cell biotransformation assays are also widely used. In this approach, intact microbial cells, such as E. coli or Streptomyces species, are used as the biocatalyst mdpi.comnih.gov. For instance, the bioconversion of hydrocortisone to 16α-hydroxyprednisolone has been demonstrated by coupling whole cells of Arthrobacter simplex and Streptomyces roseochromogenes in a single reaction vessel, achieving a conversion of up to 68.8% in 120 hours mdpi.com.

Molecular and Biochemical Mechanisms of Action and Interaction

Steroid Receptor Binding and Activation Profiles

The efficacy of a corticosteroid is directly linked to its ability to bind to and activate glucocorticoid (GR) and mineralocorticoid (MR) receptors.

Generally, corticosteroids with a ketone group at the C-11 position, such as cortisone (B1669442) and prednisone (B1679067), are considered inactive prodrugs. researchgate.net They require in vivo conversion by the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) to their biologically active 11β-hydroxy counterparts, cortisol and prednisolone (B192156), respectively, to exert significant GR-mediated effects. researchgate.netnih.gov

However, some synthetic 11-ketosteroids defy this rule. For instance, 11-ketodexamethasone has been shown to be a potent GR agonist, capable of activating the receptor without prior conversion. europa.euresearchgate.net In the case of 11-Keto-16alpha-hydroxyprednisolone, it is derived from its 11-hydroxy precursor, 16α-hydroxyprednisolone. researchgate.net Studies on the metabolites of budesonide (B1683875) have demonstrated that 16α-hydroxyprednisolone has negligible glucocorticoid activity, with a binding affinity for the GR that is less than 1% of the parent compound, budesonide. europa.eufda.govfda.gov An FDA review similarly noted that 16α-hydroxyprednisolone exhibits a very low affinity for the glucocorticoid receptor. fda.gov Given the significantly reduced activity of its immediate precursor, it is established that this compound is a weak GR agonist with minimal glucocorticoid activity.

Table 1: Glucocorticoid Receptor (GR) Affinity of Budesonide Metabolites

Compound Relative GR Affinity Compared to Budesonide
16α-hydroxyprednisolone < 1%
6β-hydroxybudesonide < 1%

Data sourced from multiple studies on budesonide metabolism. fda.govfda.gov

The interaction of corticosteroids with the mineralocorticoid receptor is a critical determinant of potential side effects related to salt and water balance. The parent compound, budesonide, is characterized by its potent glucocorticoid activity and weak mineralocorticoid activity. wikipedia.org Generally, synthetic glucocorticoids are designed to have a low affinity for the MR to minimize such side effects. researchgate.net

The enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2) protects the MR in mineralocorticoid-sensitive tissues by converting active glucocorticoids like cortisol into their inactive 11-keto forms (e.g., cortisone), which have a low affinity for the MR. nih.govoup.com While direct binding data for this compound to the MR is not available, the established negligible activity of its precursor at the GR, combined with the general principle that 11-keto steroids are poor ligands for steroid receptors, strongly suggests that it has no significant interaction with the MR.

Enzymatic Interactions and Substrate Specificity

The metabolic fate and biological activity of this compound are governed by its interactions with key steroid-metabolizing enzymes.

The interconversion of 11-hydroxy and 11-keto steroids is a pivotal regulatory step mediated by 11β-hydroxysteroid dehydrogenases (11β-HSDs). nih.govoup.com

11β-HSD1: This enzyme primarily functions as a reductase in vivo, converting inactive 11-ketosteroids into active 11β-hydroxysteroids, thus amplifying glucocorticoid action within tissues like the liver and adipose tissue. nih.gov

11β-HSD2: This enzyme acts exclusively as an oxidase, inactivating potent glucocorticoids by converting them to their 11-keto metabolites. This is crucial in mineralocorticoid target tissues to confer aldosterone-selectivity on the MR. nih.gov

Metabolic studies of budesonide have identified a pathway involving the oxidation of the C11 hydroxyl group, which points to the conversion of 16α-hydroxyprednisolone into this compound, a reaction likely catalyzed by 11β-HSD2. researchgate.net Conversely, this compound could theoretically serve as a substrate for 11β-HSD1, which would convert it back to 16α-hydroxyprednisolone. However, research indicates that substitutions on the steroid D-ring, such as a 16α-methyl or 16α-hydroxy group, can diminish the rate of metabolism by both 11β-HSD1 and 11β-HSD2. researchgate.net

The formation of this compound is a consequence of metabolism by steroidogenic enzymes rather than a modulator of them. The initial and rate-limiting step in the formation of its precursors is the metabolism of budesonide. In vitro experiments using human liver microsomes have conclusively shown that budesonide is extensively biotransformed by the cytochrome P450 3A4 (CYP3A4) isoenzyme into its two main metabolites, 16α-hydroxyprednisolone and 6β-hydroxybudesonide. fda.govnih.govmedchemexpress.com The formation of these metabolites can be inhibited by substances known to block CYP3A4 activity, such as ketoconazole. nih.gov

Following its formation from budesonide via CYP3A4, 16α-hydroxyprednisolone can then be oxidized at the C-11 position to yield this compound, likely by 11β-HSD2. researchgate.net There is currently no evidence to suggest that this compound itself acts as a significant inhibitor or inducer of CYP enzymes or HSDs.

Table 2: Key Enzymes in the Metabolism of Budesonide and Formation of this compound

Enzyme Role Substrate Product(s)
CYP3A4 Metabolism/Biotransformation Budesonide 16α-hydroxyprednisolone, 6β-hydroxybudesonide
11β-HSD2 Oxidation (Inactivation) 16α-hydroxyprednisolone This compound
11β-HSD1 Reduction (Potential Reactivation) This compound 16α-hydroxyprednisolone

Based on established pathways of corticosteroid metabolism. nih.govresearchgate.netnih.gov

Structure-Activity Relationships in Steroid Derivatives

The specific chemical structure of a corticosteroid dictates its potency, receptor affinity, and metabolic stability. In this compound, two key features significantly influence its activity: the 11-keto group and the 16α-hydroxy group.

The presence of the 11-keto group, as a general rule, dramatically reduces or abolishes affinity for the glucocorticoid receptor. researchgate.net While exceptions exist, the data for budesonide's metabolites align with this principle. fda.govfda.gov

The introduction of a hydroxyl group at the C-16α position has been a common strategy in the development of synthetic steroids to modulate anti-inflammatory activity and reduce mineralocorticoid side effects. acs.org However, the ultimate biological effect depends on the entire molecular configuration. In the context of budesonide metabolism, the cleavage of the C16,17-acetal ring to form 16α-hydroxyprednisolone, and its subsequent oxidation to this compound, results in metabolites with negligible corticosteroid activity (<1% of budesonide). fda.govfda.gov This demonstrates that while individual functional groups have predictable effects, their combination within the prednisolone framework leads to a molecule that is effectively inactive at steroid receptors.

Influence of the 11-Keto Group on Biological Activity

The biological activity of glucocorticoids is critically dependent on their molecular structure, particularly the functional group at the C-11 position of the steroid nucleus. The presence of an 11-keto group, as seen in this compound, typically renders the steroid molecule biologically inert. The anti-inflammatory effects of glucocorticosteroids are contingent upon an 11-beta-hydroxyl (11β-OH) group. nih.gov This principle is most clearly demonstrated by the relationship between prednisone (which has an 11-keto group) and its active metabolite, prednisolone (which has an 11β-OH group). acs.orgresearchgate.net

The conversion between the inactive 11-keto form and the active 11β-hydroxy form is a pivotal control point for glucocorticoid activity in the body. This reversible reaction is catalyzed by the enzyme 11-beta-hydroxysteroid dehydrogenase (11β-HSD). nih.gov There are two major isoforms of this enzyme:

11β-HSD type 1 (11β-HSD1) primarily functions as a reductase, converting inactive cortisone and prednisone to active cortisol and prednisolone, respectively. This action amplifies glucocorticoid signaling within target tissues like the liver. researchgate.net

11β-HSD type 2 (11β-HSD2) primarily acts as a dehydrogenase, inactivating glucocorticoids by converting cortisol and prednisolone back to their 11-keto forms. This is crucial in mineralocorticoid-sensitive tissues like the kidney to prevent illicit activation of the mineralocorticoid receptor by cortisol. researchgate.net

Therefore, a compound like this compound is generally considered a pro-drug that requires enzymatic conversion by 11β-HSD1 in target tissues to its active 11β-hydroxy form, 16alpha-hydroxyprednisolone (B1663942), to exert its glucocorticoid effects.

However, it is noteworthy that this rule is not absolute for all synthetic steroids. For instance, 11-ketodexamethasone, the 11-keto form of the potent synthetic glucocorticoid dexamethasone, has been shown to act as a potent glucocorticoid receptor (GR) agonist itself, capable of binding to the receptor and mediating gene transcription without prior conversion. researchgate.net This suggests that other structural modifications on the steroid scaffold can compensate for the lack of an 11β-OH group, allowing direct receptor activation.

Table 1: Influence of C-11 Functional Group on Glucocorticoid Activity

Compound (C-11 Group)General Biological ActivityMechanismReference
Prednisone (11-Keto)Inactive Pro-drugRequires conversion to Prednisolone (11β-OH) by 11β-HSD1 to become active. researchgate.net
Prednisolone (11β-OH)ActiveDirectly binds to and activates the glucocorticoid receptor. nih.gov
Cortisone (11-Keto)Inactive Pro-drugRequires conversion to Cortisol (11β-OH) by 11β-HSD1 to become active. researchgate.net
Cortisol (11β-OH)ActiveDirectly binds to and activates the glucocorticoid and mineralocorticoid receptors. researchgate.net
11-Ketodexamethasone (11-Keto)ActiveActs as a potent GR agonist without requiring conversion. researchgate.net

Impact of the 16alpha-Hydroxyl Group on Steroid Interactions

The introduction of a hydroxyl group at the 16-alpha position of the steroid D-ring significantly modulates the molecule's metabolic fate and receptor binding profile. This modification is a key structural feature of several synthetic steroids and endogenous steroid metabolites.

One of the primary effects of 16alpha-hydroxylation is on the steroid's metabolism. For example, 16alpha-hydroxyprednisolone is a known major metabolite of the synthetic glucocorticoid budesonide, a process catalyzed by cytochrome P450 3A (CYP3A) enzymes in the human liver. medchemexpress.com The presence of the 16alpha-hydroxyl group can influence the rate and pathway of metabolic clearance. Docking studies of various steroids into cytochrome P450 enzymes, such as rat CYP2C11, have shown that 16alpha-hydroxylation is favored for steroids with specific structural characteristics, indicating that this position is a key site for enzymatic modification. nih.gov

From a receptor interaction standpoint, the 16alpha-hydroxyl group can alter binding affinity and selectivity. While direct binding data for this compound is not extensively available, studies on related compounds provide valuable insights. For instance, in the context of estrogen receptors (ER), the addition of a 16alpha-hydroxyl group to estradiol (B170435) (forming estriol) markedly decreases its binding affinity for ERα but allows it to retain a high affinity for ERβ. oup.com This demonstrates that a C-16 modification can impart receptor subtype selectivity.

In the context of glucocorticoid and androgen receptors (AR), the D-ring substituents are crucial for ligand specificity. For example, the synthetic glucocorticoid triamcinolone, which is 9α-fluoro-16α-hydroxyprednisolone, did not effectively bind to a mutant androgen receptor that was responsive to other glucocorticoids like dexamethasone. oup.com This highlights that the 16alpha-hydroxyl group, in combination with other structural features, fine-tunes the interaction with the receptor's ligand-binding pocket. Site-directed mutagenesis studies on the glucocorticoid receptor have shown that amino acid residues like Gln-642 are particularly sensitive to substitutions on the steroid's D-ring, with mutations affecting the binding of steroids containing a 17alpha-hydroxyl group, an effect that can be modulated by adjacent C-16 substitutions. nih.gov

Conformational Analysis and Molecular Modeling of Receptor-Ligand Interactions

The three-dimensional shape of a steroid molecule is paramount for its ability to fit within the ligand-binding domain (LBD) of its target receptor and induce the conformational changes necessary for transcriptional regulation. While specific crystal structures or detailed molecular modeling of this compound bound to the glucocorticoid receptor (GR) are not widely published, the influence of its key functional groups can be inferred from studies on analogous steroids.

Molecular modeling and crystal structures of the GR LBD bound to various ligands reveal a complex network of interactions. The steroid is deeply buried within a hydrophobic pocket, and its specific orientation is stabilized by hydrogen bonds and van der Waals contacts.

Influence of the 11-Keto vs. 11β-OH Group: The active 11β-hydroxyl group typically forms a critical hydrogen bond with residues in the GR LBD, contributing to the high-affinity binding and stabilization of the active receptor conformation. When this is replaced by an 11-keto group, this hydrogen bond is lost, generally leading to a significant drop in binding affinity. acs.org For the steroid to become active, the C-11 keto group must be positioned to accept a hydrogen and be reduced by 11β-HSD1.

Table 2: Key Structural Features and Their Impact on Receptor Interaction

Structural FeatureGeneral Impact on Receptor InteractionExample InteractionReference
11-Keto GroupGenerally prevents high-affinity binding to the GR; requires conversion to 11β-OH.Loss of a critical hydrogen bond in the LBD compared to the 11β-OH form. acs.org
16alpha-Hydroxyl GroupModulates binding affinity and can confer receptor subtype selectivity. Alters metabolic stability.Can introduce new hydrogen bonds or steric clashes with LBD amino acids, altering ligand positioning. oup.comoup.com
17alpha-Hydroxyl GroupForms a key hydrogen bond within the GR LBD.Interacts with Gln-642 in the human glucocorticoid receptor. oup.com
9alpha-Fluoro GroupSignificantly increases glucocorticoid potency.Makes a hydrophobic interaction with Phe-623 in the GR LBD. oup.com

Analytical Methodologies in Research for 11 Keto 16alpha Hydroxyprednisolone

Chromatographic Techniques

Chromatography is the cornerstone of analytical chemistry for corticosteroids, providing the necessary separation and quantification capabilities for these structurally similar compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) stands as the gold standard for the sensitive and specific quantification of steroids, including 11-Keto-16alpha-hydroxyprednisolone, in various biological and pharmaceutical samples nih.govprotocols.io. This powerful technique combines the separation prowess of liquid chromatography with the precise detection and identification capabilities of tandem mass spectrometry.

In a typical LC-MS/MS workflow, the sample extract is first injected into a liquid chromatograph. The separation of this compound from other related steroids and impurities is commonly achieved using a reversed-phase column, such as a C18 or biphenyl (B1667301) column thermofisher.com. The mobile phase often consists of a gradient mixture of an aqueous solvent (e.g., water with a small percentage of formic acid or ammonium (B1175870) fluoride) and an organic solvent (e.g., methanol (B129727) or acetonitrile) nih.govsynnovis.co.uk. The gradient elution allows for the effective separation of a wide range of steroids with varying polarities.

Following chromatographic separation, the analyte enters the mass spectrometer. Electrospray ionization (ESI) is a frequently employed ionization technique for corticosteroids, as it is a soft ionization method that minimizes fragmentation of the parent molecule nih.gov. In the tandem mass spectrometer, the precursor ion corresponding to this compound is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This multiple reaction monitoring (MRM) approach provides exceptional selectivity and sensitivity, minimizing interferences from the sample matrix protocols.io. The use of stable isotope-labeled internal standards is a common practice to ensure high accuracy and precision in quantification nih.gov.

Table 1: Illustrative LC-MS/MS Parameters for Corticosteroid Analysis

ParameterTypical Setting
LC Column Reversed-phase C18 or Biphenyl (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A Water with 0.1% Formic Acid or 0.2 mM Ammonium Fluoride
Mobile Phase B Methanol or Acetonitrile (B52724) with 0.1% Formic Acid
Flow Rate 0.2 - 0.5 mL/min
Ionization Mode Electrospray Ionization (ESI), Positive
Detection Mode Multiple Reaction Monitoring (MRM)

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) detection is a widely used technique for the analysis of this compound, particularly for purity assessment during its synthesis and in quality control of pharmaceutical preparations google.comepo.org.

The separation principle is similar to that of LC-MS/MS, typically employing a reversed-phase column. The choice of mobile phase is critical for achieving optimal separation of this compound from its precursors, isomers, and degradation products. A common mobile phase composition for the analysis of related corticosteroids is a mixture of water and organic solvents like methanol and/or acetonitrile nih.gov. The detection is usually performed by monitoring the UV absorbance at a specific wavelength, often around 240-254 nm, where the α,β-unsaturated ketone chromophore present in the steroid A-ring exhibits strong absorption nih.gov.

While not as sensitive or selective as LC-MS/MS, HPLC-UV is a robust, reliable, and cost-effective method for quantifying higher concentrations of the compound and for assessing the purity of bulk material and formulated products google.com. The purity of 16alpha-hydroxyprednisolone (B1663942), a closely related compound, has been successfully determined using HPLC, achieving purity levels greater than 99.5% google.com.

Table 2: Example HPLC Conditions for Corticosteroid Purity Analysis

ParameterTypical Setting
HPLC System Agilent 1100 or similar
Column C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Methanol:Water or Acetonitrile:Water gradient
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 - 20 µL

Paper Chromatography and Partition Column Chromatography

Before the advent of modern techniques like HPLC and LC-MS, paper chromatography and partition column chromatography were the primary methods for the separation and identification of corticosteroids researchgate.netportlandpress.comacs.org. Although largely superseded for routine quantitative analysis, these techniques are of historical importance and can still be valuable for specific preparative or qualitative applications.

Paper chromatography separates compounds based on their differential partitioning between a stationary phase (typically water adsorbed onto the cellulose (B213188) fibers of the paper) and a mobile phase (an organic solvent) researchgate.netbmj.com. Various solvent systems were developed to achieve the separation of closely related corticosteroids nih.gov. The separated steroids on the paper were often visualized by spraying with reagents that produce colored or fluorescent spots under UV light portlandpress.com.

Partition column chromatography operates on a similar principle to paper chromatography but is performed in a column packed with a solid support (like silica (B1680970) gel or cellulose) coated with a liquid stationary phase byjus.comnih.govoup.com. The sample is applied to the top of the column and eluted with an immiscible mobile phase. Fractions are collected and analyzed to obtain the separated compounds. This technique was instrumental in the isolation and purification of steroids from natural sources and synthetic reaction mixtures researchgate.net.

Sample Preparation and Extraction Methods

Effective sample preparation is a critical prerequisite for accurate and reliable chromatographic analysis of this compound, especially when dealing with complex biological matrices. The primary goals of sample preparation are to remove interfering substances, concentrate the analyte, and transfer it into a solvent compatible with the chromatographic system.

Solid Phase Extraction (SPE)

Solid Phase Extraction (SPE) is a widely used and efficient technique for the cleanup and concentration of steroids from various sample types, including plasma, urine, and cell culture media thermofisher.comnih.govthermofisher.com. SPE utilizes a solid sorbent packed in a cartridge or a 96-well plate to retain the analyte of interest while allowing interfering compounds to pass through.

For polar corticosteroids like this compound, reversed-phase SPE cartridges (e.g., C18 or polymeric sorbents) are commonly employed thermofisher.comresearchgate.net. The general procedure involves conditioning the sorbent with an organic solvent followed by an aqueous solution. The sample is then loaded onto the cartridge, where the steroid is retained. Interfering substances are washed away with a weak solvent, and finally, the analyte is eluted with a stronger organic solvent like methanol or acetonitrile thermofisher.comarborassays.com. The choice of sorbent and elution solvents is optimized to achieve high recovery of the target analyte and efficient removal of matrix components google.com.

Table 3: General Solid Phase Extraction Protocol for Corticosteroids

StepProcedure
Conditioning Pass methanol, followed by water through the SPE cartridge.
Sample Loading Apply the pre-treated sample to the cartridge.
Washing Wash with a low-percentage organic solvent in water to remove interferences.
Elution Elute the analyte with a high-percentage organic solvent (e.g., methanol or acetonitrile).
Evaporation & Reconstitution Evaporate the eluate and reconstitute in the mobile phase.

Liquid-Liquid Extraction Techniques

Liquid-Liquid Extraction (LLE) is a classic and effective method for the extraction of steroids from aqueous samples based on their differential solubility in two immiscible liquid phases arborassays.comnih.gov. This technique is particularly useful for removing proteins and other highly polar interferences from biological fluids.

In a typical LLE procedure, the aqueous sample (e.g., plasma or urine) is mixed with a water-immiscible organic solvent such as diethyl ether, ethyl acetate (B1210297), or dichloromethane (B109758) arborassays.commdpi.com. The steroids, being more soluble in the organic phase, are partitioned into the organic layer. After vigorous mixing and separation of the two phases (often aided by centrifugation), the organic layer containing the analyte is collected. This process may be repeated to improve extraction efficiency. The collected organic extracts are then evaporated to dryness, and the residue is reconstituted in a suitable solvent for chromatographic analysis nih.govresearchgate.net. Salting-out assisted liquid-liquid extraction (SALLE) is a variation that uses a water-miscible solvent and a high concentration of salt to induce phase separation, offering a simple and efficient extraction mdpi.com.

Enzymatic Hydrolysis for Conjugated Forms

In biological systems, steroids and their metabolites are often found in a conjugated form, primarily as glucuronides or sulfates, to increase their water solubility and facilitate excretion. For the analysis of total steroid concentration, a deconjugation step is required to liberate the free steroid from its conjugated form. Enzymatic hydrolysis is the most common and specific method for this purpose, preferred over harsher chemical hydrolysis techniques which can cause steroid degradation.

The process involves incubating the biological sample (e.g., urine) with enzymes that specifically cleave the conjugate bond. The two main types of enzymes used are β-glucuronidase and sulfatase. Often, a crude enzyme preparation from Helix pomatia is used as it contains both β-glucuronidase and sulfatase activities, allowing for the cleavage of both types of conjugates in a single step.

The efficiency of the enzymatic reaction is dependent on several factors that must be optimized to ensure complete hydrolysis. These critical parameters include:

pH: The optimal pH for the enzyme's activity must be maintained, typically around 5.2 for Helix pomatia preparations.

Temperature: The incubation is usually carried out at a specific temperature, for instance, 42°C, to maximize enzyme activity without causing denaturation.

Incubation Time: A sufficient duration, which can be up to 20 hours or more, is necessary for the reaction to go to completion.

Enzyme Concentration: An adequate amount of the enzyme preparation is required to hydrolyze all conjugates present in the sample.

Optimization of these conditions is crucial for accurate and reproducible quantification of the total amount of this compound in a biological sample.

Spectroscopic and Detection Methods

Mass Spectrometry Parameters and Fragmentation Patterns

Mass spectrometry (MS), particularly when coupled with a chromatographic separation technique like liquid chromatography (LC-MS/MS), is a powerful tool for the definitive identification and quantification of steroids due to its high sensitivity and specificity.

For this compound, analysis would involve monitoring specific precursor-to-product ion transitions. The fragmentation patterns are predictable based on the corticosteroid structure. In positive electrospray ionization (ESI+), the molecule would be protonated. Subsequent fragmentation induced by collision-induced dissociation (CID) would lead to characteristic neutral losses and product ions.

Expected fragmentation for a prednisolone-like structure includes:

Initial water losses: The hydroxyl groups at C16 and C17 positions are susceptible to elimination as water molecules (H₂O, loss of 18 Da).

Side-chain cleavage: The C17-C20 bond can cleave, leading to the loss of the dihydroxyacetone side chain.

Ring cleavages: Fission of the steroid's D-ring is a common fragmentation pathway for corticosteroids. For 1,4-diene-3-keto steroids like prednisolone (B192156) derivatives, cleavage of the B-ring across the C6-C7 and C9-C10 bonds is also a characteristic fragmentation pattern.

A plausible fragmentation pathway would involve initial losses of water, followed by cleavage of the steroid ring structure to produce specific, stable product ions that can be used for quantification. For example, studies on prednisolone have identified characteristic fragmentations, including losses of water and cleavages of the steroid backbone, which provide structural information.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound
Precursor Ion (m/z)Fragmentation StepNeutral Loss (Da)Product Ion (m/z)Structural Origin of Loss
[M+H]⁺Initial Water Loss18[M+H-H₂O]⁺Loss from 16α-OH or 17α-OH
[M+H-H₂O]⁺Second Water Loss18[M+H-2H₂O]⁺Loss from remaining OH group
[M+H]⁺Side Chain & Ring CleavageVariesSpecific Product IonsFission of D-ring and/or B-ring

For analysis by gas chromatography-mass spectrometry (GC-MS), derivatization is necessary to increase the volatility and thermal stability of the steroid. Silylating agents are commonly used to convert hydroxyl groups into trimethylsilyl (B98337) (TMS) ethers.

Ultraviolet (UV) and Infrared (IR) Spectroscopy for Structural Elucidation

Spectroscopic methods like UV and IR are fundamental for the structural elucidation of steroid compounds.

Ultraviolet (UV) Spectroscopy: This technique is used to identify chromophores within the molecule. For this compound, the most significant chromophore is the pregna-1,4-diene-3,11,20-trione (B8612588) structure. The α,β-unsaturated ketone system in the A-ring (C=C-C=O at C1, C4, and C3) gives rise to a strong absorption maximum (λmax) in the UV region, typically around 240 nm. This characteristic absorption is essential for both identification and quantification using UV-based detectors in methods like HPLC.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify specific functional groups present in a molecule based on their vibrational frequencies. For this compound, the IR spectrum would display characteristic absorption bands confirming its key structural features.

Table 2: Expected IR Absorption Bands for this compound
Functional GroupExpected Wavenumber (cm⁻¹)Description
O-H Stretch3200-3600Hydroxyl groups (at C16, C17)
C=O Stretch1700-1730Saturated ketones (at C11, C20)
C=O Stretch1650-1670α,β-unsaturated ketone (at C3)
C=C Stretch1600-1660Alkene groups in A-ring
C-O Stretch1000-1250Alcohol C-O bonds

These spectroscopic techniques provide complementary information that, when combined, allows for a comprehensive structural confirmation of the compound.

Polarographic and Colorimetric Analysis

Before the widespread use of chromatographic and mass spectrometric methods, electrochemical and colorimetric assays were employed for the analysis of corticosteroids.

Polarographic Analysis: This electrochemical technique involves measuring the current that flows as a potential is applied to a dropping mercury electrode. Ketosteroids are electroactive and can be reduced at the electrode. The reduction of the ketone groups in this compound, particularly the α,β-unsaturated ketone in the A-ring, would produce a polarographic wave at a specific potential. The height of this wave is proportional to the concentration of the steroid, allowing for quantification.

Colorimetric Analysis: These methods rely on a chemical reaction that produces a colored product, the absorbance of which can be measured with a spectrophotometer.

Porter-Silber Reaction: This classic method is specific for corticosteroids with a 17,21-dihydroxy-20-keto side chain. The steroid is reacted with phenylhydrazine (B124118) in a solution of sulfuric acid and alcohol. This reaction forms a yellow-colored bis-phenylhydrazone, which is quantified by its absorbance, typically around 410 nm.

Blue Tetrazolium Reaction: This reaction is used for the determination of α-ketol steroids. The steroid's C21 hydroxyl group reduces a tetrazolium salt (e.g., blue tetrazolium) in an alkaline solution to produce a highly colored formazan. The intensity of the resulting color is proportional to the steroid concentration.

While less specific than modern methods, these techniques can still be valuable in certain research applications.

Method Validation for Research Applications

For any quantitative analytical method used in research, proper validation is essential to ensure that the results are reliable, accurate, and reproducible. Validation is performed according to established guidelines, such as those from the International Conference on Harmonisation (ICH).

Sensitivity, Specificity, Accuracy, and Precision

These four parameters are the cornerstones of analytical method validation.

Sensitivity: This defines the lowest concentration of the analyte that can be reliably measured. It is typically determined by the Limit of Detection (LOD) and the Limit of Quantitation (LOQ).

LOD: The lowest concentration of analyte that can be detected but not necessarily quantified with acceptable accuracy and precision.

LOQ: The lowest concentration of analyte that can be quantified with acceptable accuracy and precision. For prednisolone, sensitive LC-MS/MS methods can achieve LOQ values in the low ng/mL range.

Specificity: Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. In chromatographic methods, specificity is demonstrated by the separation of the analyte peak from other potential peaks.

Accuracy: Accuracy refers to the closeness of the measured value to the true value. It is typically assessed through recovery studies, where a known amount of the analyte is added to a sample matrix (spiking) and the percentage of the analyte recovered by the assay is calculated. Acceptance criteria for accuracy are often within 90-110% recovery.

Precision: Precision describes the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV). Precision is evaluated at different levels:

Repeatability (Intra-day precision): Precision over a short interval of time with the same analyst and equipment.

Intermediate Precision (Inter-day precision): Precision within the same laboratory but on different days, with different analysts, or on different equipment.

Reproducibility: Precision between different laboratories.

For bioanalytical methods, the %CV for precision should generally be less than 15%.

Table 3: Typical Validation Parameters and Acceptance Criteria for a Steroid Assay
ParameterMetricTypical Acceptance Criteria
Sensitivity LOD / LOQMethod-dependent, e.g., 0.01 / 0.04 µg/mL
Specificity Peak Resolution / PurityAnalyte peak is well-resolved and free of interference
Accuracy % Recovery90-110%
Precision % RSD or % CV< 15%

Lack of Publicly Available Data on Stability-Indicating Assays for this compound

Despite a comprehensive search for analytical methodologies related to this compound, no specific research findings or data on stability-indicating assays for this particular compound were found in publicly accessible scientific literature. Therefore, the detailed content requested for the subsection on Stability-Indicating Assays cannot be provided.

Stability-indicating assays are crucial in pharmaceutical development to understand how a drug substance degrades under various environmental conditions, such as light, heat, humidity, and in acidic or basic solutions. These studies, often called forced degradation studies, help in identifying potential degradation products and developing analytical methods, typically High-Performance Liquid Chromatography (HPLC), that can separate and quantify the active ingredient from its degradants. This ensures that the method can accurately measure the drug's purity and potency over its shelf life.

While the principles of developing such assays for corticosteroids are well-established, and studies are available for related compounds like prednisolone, hydrocortisone (B1673445), and desonide, specific experimental data for this compound is not available. Searches using the compound name, its synonyms (such as 16-Alpha-Hydroxy-11-keto Prednisolone), and its CAS number (3754-05-0) did not yield any dedicated studies detailing its degradation pathways or validated stability-indicating methods.

One study noted that 16-Alpha-Hydroxy prednisolone can be a degradation product of another corticosteroid, Desonide, when subjected to basic conditions. scirp.org However, this information pertains to the formation of the compound as a degradant, not its own stability profile.

Without specific research data, creating scientifically accurate and detailed content, including the required data tables on degradation conditions and products for this compound, is not possible. The development of a stability-indicating assay would involve subjecting the compound to stress conditions as outlined in the table below, followed by the development of a chromatographic method to resolve the parent drug from any formed degradants.

Table 1: Typical Stress Conditions for Forced Degradation Studies

Stress ConditionTypical Reagents and Parameters
Acid Hydrolysis0.1 M to 1 M HCl, heated at 60-80°C
Base Hydrolysis0.1 M to 1 M NaOH, heated at 60-80°C
Oxidation3% to 30% H₂O₂, at room temperature
Thermal DegradationDry heat, 80-100°C
Photolytic DegradationExposure to UV and visible light (ICH Q1B)

The subsequent validation of such a method would ensure its specificity, linearity, accuracy, precision, and robustness, confirming its suitability for stability testing. However, the specific results of such a study for this compound are not documented in the available literature.

Future Directions in Academic Research on 11 Keto 16alpha Hydroxyprednisolone

Elucidation of Novel Biosynthetic and Metabolic Pathways

While 11-Keto-16alpha-hydroxyprednisolone is a known synthetic steroid, future research will likely investigate its metabolic fate in various biological systems. A key area of focus will be the elucidation of previously uncharacterized metabolic pathways. It is known that 16α-hydroxyprednisolone is a stereoselective metabolite of the glucocorticoid budesonide (B1683875), a process catalyzed by the cytochrome P450 3A (CYP3A) subfamily. medchemexpress.com Research can extend this understanding to the 11-keto derivative, exploring its complete metabolic cascade in diverse in vitro and non-human systems.

Future studies may focus on:

Microbial Metabolism: The gut microbiome is known to metabolize both natural and synthetic steroid hormones. biorxiv.orguni-muenster.de Investigating the capacity of specific gut bacteria, such as Clostridium scindens, to modify this compound could reveal novel metabolites with unique biological activities. researchgate.net Research has identified bacterial pathways, like the OsrABC reductive pathway, that reduce corticosteroids, and future work could explore if this compound is a substrate for such enzymatic systems. biorxiv.org

Hepatic and Extra-hepatic Metabolism: The liver is the primary site of corticosteroid metabolism. nih.gov Advanced studies using liver microsomes, homogenates, and slices from various non-human species could identify novel phase I and phase II metabolites. karger.com Comparing metabolic profiles across different tissues (e.g., kidney, lung) can provide a comprehensive map of its biotransformation. karger.com

Pathway Engineering: In the context of biotechnology, understanding the metabolic pathways in microorganisms that produce steroid intermediates is crucial. mdpi.com While not a natural product, knowledge of how microorganisms handle similar steroid scaffolds can inform the engineering of "microbial cell factories" for producing this and other valuable steroids. uni-muenster.demdpi.com

Table 1: Potential Metabolic Reactions for Future Investigation

Reaction Type Potential Enzyme Family Resulting Product Type Relevance to Future Research
Reduction of 11-keto group 11β-Hydroxysteroid Dehydrogenases (11β-HSD) 11β-hydroxy derivative (16α-Hydroxyprednisolone) Investigating the reversibility and tissue-specificity of this conversion. karger.comnih.gov
Reduction of 20-keto group 20-ketosteroid reductases (AKR family) 20-hydroxy metabolite Characterizing novel, potentially less active, metabolites. nih.gov
Further Hydroxylation Cytochrome P450 monooxygenases (CYPs) Di- or tri-hydroxylated derivatives Discovering new metabolites and understanding enzyme substrate specificity. rsc.org
Side-chain cleavage Desmolases Androstane derivatives Exploring potential conversion to androgenic compounds by microbial enzymes. researchgate.net
Conjugation Glucuronosyltransferases, Sulfotransferases Glucuronide and sulfate (B86663) conjugates Identifying major excretion products in non-human in vivo models. nih.gov

Discovery of Unidentified Enzymatic Interconversions

The biological activity of corticosteroids is often modulated by enzymatic interconversions between active and inactive forms. A significant research direction is the discovery of enzymes that specifically act on this compound. The interconversion between prednisone (B1679067) and its active form, prednisolone (B192156), is a well-established example mediated by 11β-HSD enzymes, which can act as both reductases and dehydrogenases. karger.comnih.govfarmaciajournal.com

Future research will likely target:

11β-Hydroxysteroid Dehydrogenases (11β-HSDs): Determining the kinetics and tissue-specific activities of 11β-HSD1 and 11β-HSD2 with this compound as a substrate. This will clarify whether it is primarily an inactive precursor (prodrug) or a metabolite of 16α-hydroxyprednisolone. nih.govoup.com

Cytochrome P450 Enzymes: Beyond the initial formation from budesonide, specific P450 isoforms may catalyze further modifications. For instance, CYP154C3 from Streptomyces griseus is known for its regio- and stereospecific 16α-hydroxylation of various steroids, highlighting the potential for discovering enzymes with novel specificities. nih.gov

Aldo-Keto Reductases (AKRs): This superfamily of enzymes is known for its promiscuity in reducing various ketosteroids. nih.gov Screening AKR libraries against the 3-keto and 20-keto groups of this compound could identify enzymes capable of its stereoselective reduction, leading to novel tetrahydrosteroid derivatives. nih.gov

Table 2: Candidate Enzymes for Interconversion Studies

Enzyme Class Specific Example(s) Potential Reaction Catalyzed Research Goal
Hydroxysteroid Dehydrogenases 11β-HSD1, 11β-HSD2 Interconversion between the 11-keto and 11β-hydroxy forms. To define the compound's role as a substrate or product and its potential for activation/inactivation in specific tissues. karger.comfarmaciajournal.com
Cytochrome P450s CYP154C family, other microbial P450s Introduction of additional hydroxyl groups at various positions. Discovery of novel hydroxylases for generating new steroid derivatives. rsc.orgnih.gov
Aldo-Keto Reductases AKR1C1-AKR1C4 Reduction of the A-ring or C-20 ketone. Identification of enzymes for generating fully reduced metabolites. nih.gov
Steroid Reductases 5α- and 5β-reductases Reduction of the A-ring double bond. To explore pathways leading to dihydro- and tetrahydro- metabolites. nih.gov

Advanced Structural Characterization of Steroid-Enzyme/Receptor Complexes

Understanding how this compound interacts with its target enzymes and receptors is fundamental to explaining its activity. Future research will employ high-resolution structural biology techniques to visualize these interactions. While crystallizing steroid receptor ligand-binding domains (LBDs) can be challenging, new approaches are making this more feasible. nih.gov

Key areas for future structural studies include:

X-ray Crystallography: Obtaining high-resolution crystal structures of this compound bound to the LBD of the glucocorticoid receptor or the active site of metabolic enzymes (like 11β-HSD) is a primary goal. nih.govmdpi.com Such structures would reveal the specific hydrogen bonds and hydrophobic interactions that determine binding affinity and specificity, guiding the design of more selective compounds.

Molecular Dynamics (MD) Simulations: Computational methods like MD simulations can complement experimental data by modeling the dynamic behavior of the steroid within the binding pocket. figshare.com These simulations can help understand the role of water molecules in mediating interactions and predict how mutations in the receptor or enzyme might alter ligand binding and activity. figshare.com

Table 3: Comparison of Advanced Structural Characterization Techniques

Technique Primary Application for this compound Research Advantages Limitations
Cryo-Electron Microscopy (Cryo-EM) Determining the structure of large, multi-protein complexes (e.g., GR with coactivators). portlandpress.com Can handle large, flexible complexes not amenable to crystallization. Resolution may be lower than X-ray crystallography for smaller proteins.
X-ray Crystallography Obtaining high-resolution atomic models of the steroid bound to a single protein (e.g., GR-LBD, 11β-HSD). nih.gov Provides precise atomic coordinates of the binding interface. Requires well-diffracting crystals, which can be difficult to obtain for steroid receptors. nih.gov
Nuclear Magnetic Resonance (NMR) Studying protein dynamics and mapping binding interfaces in solution. mdpi.com Provides information on molecular motion and weaker interactions. Generally limited to smaller proteins or protein domains.
Molecular Dynamics (MD) Simulations Simulating the dynamic binding process and predicting the effect of mutations. figshare.com Offers insights into conformational changes and binding pathways over time. Computationally intensive and relies on the accuracy of the force fields used.

Development of Innovative Chemoenzymatic Synthetic Strategies

The chemical synthesis of complex steroids often involves multiple steps with challenges in achieving site- and stereo-selectivity. figshare.comacs.org Chemoenzymatic synthesis, which combines the selectivity of biocatalysts with the flexibility of chemical reactions, offers a powerful alternative for producing this compound efficiently. researchgate.netresearchgate.net Patents already exist for multi-step chemical syntheses of this compound, providing a baseline for improvement. google.comgoogle.com

Future research in this area will likely involve:

Regioselective Hydroxylation: Employing engineered cytochrome P450 monooxygenases or other hydroxylases to introduce the 16α-hydroxy group onto a simpler prednisolone or prednisone precursor. This would bypass complex chemical protection and deprotection steps. rsc.orgfigshare.comacs.org

Stereoselective Reductions: Using ketoreductases to control the stereochemistry of hydroxyl groups, or 11β-HSD enzymes for the specific reduction of an 11-keto group on an appropriate precursor. rsc.org

The ultimate goal is to develop a concise, scalable, and environmentally friendly synthesis route suitable for industrial application, leveraging biocatalysis to perform the most challenging chemical transformations. researchgate.netacs.org

Comprehensive Quantitative Analysis in Diverse Biological Systems (non-human, in vitro)

To fully understand the metabolism and activity of this compound, robust and sensitive analytical methods are required. Future research will focus on applying and refining these methods for comprehensive quantification in various non-human and in vitro models.

Key methodologies for future application include:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for steroid analysis due to its high specificity and sensitivity. sciex.com Future studies will involve developing and validating LC-MS/MS methods to quantify this compound and its predicted metabolites in complex biological matrices like plasma, tissue homogenates (liver, kidney), and cell culture media. nih.gov These methods can achieve very low limits of detection (LOD) and quantification (LLOQ), often in the low ng/mL or fmol range. sciex.comnih.gov The use of on-line solid-phase extraction (SPE) can further enhance throughput and sensitivity. nih.govresearchgate.net

High-Resolution Mass Spectrometry (HRMS): Techniques like ZenoTOF can be used not only for quantification but also for the qualitative characterization and structural elucidation of unknown metabolites, distinguishing between isomers and isobars without extensive chromatographic separation. sciex.com

In Vitro Potency Assays: Functional assays, such as the inhibition of lymphocyte transformation or reporter gene assays in cells expressing the glucocorticoid receptor, will be used to determine the relative potency of this compound compared to other corticosteroids like prednisolone and dexamethasone. nih.govresearchgate.net This allows for a direct correlation between concentration and biological effect in controlled in vitro systems.

Table 4: Representative Limits of Quantification (LLOQ) for Corticosteroids Using LC-MS/MS

Compound Lower Limit of Quantitation (LLOQ) Matrix / System Reference
Cortisol 0.40 fmol Ex vivo tissue samples nih.gov
Cortisone (B1669442) 1.91 fmol Ex vivo tissue samples nih.gov
Dexamethasone 11.4 fmol Ex vivo tissue samples nih.gov
11-Deoxycortisol 0.012 ng/mL Plasma sciex.com

This table presents example data for related corticosteroids to illustrate the analytical sensitivity achievable, which would be the goal for future quantitative methods for this compound.

Q & A

Basic: What are the established methods for synthesizing 11-Keto-16alpha-hydroxyprednisolone, and how are they validated?

Methodological Answer:
The synthesis of this compound can be achieved via biotechnological transformation using microbial strains such as Actinobacteria. Key steps include:

  • Substrate Preparation : Hydrocortisone or prednisolone derivatives are used as starting substrates.
  • Biotransformation : Optimized fermentation conditions (e.g., pH 7.0, 28°C, 120 rpm) are applied to promote regioselective hydroxylation at the 16α position .
  • Validation : High-performance liquid chromatography (HPLC) with UV detection at 254 nm is employed to monitor reaction progress and purity. Confirmatory analysis via LC-MS or NMR ensures structural fidelity .

Basic: How is the structural characterization of this compound performed to confirm its identity?

Methodological Answer:
Structural elucidation requires a combination of spectroscopic and crystallographic techniques:

  • NMR Spectroscopy : 1H and 13C NMR resolve stereochemistry at C11 (keto group) and C16 (hydroxyl group). Key signals include δ 1.45 ppm (C18 methyl) and δ 4.30 ppm (C16 hydroxyl proton) .
  • Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak at m/z 376.1886 (calculated for C21H28O6) .
  • X-ray Crystallography : Resolves spatial arrangement, particularly the 11-keto and 16α-hydroxyl configurations .

Advanced: How can researchers address contradictory data in pharmacokinetic studies of this compound?

Methodological Answer:
Contradictions in pharmacokinetic data (e.g., bioavailability, metabolite profiles) require:

  • Sensitivity Analysis : Test assumptions in compartmental models (e.g., hepatic clearance rates) to identify variability sources .
  • Cross-Study Validation : Compare results across preclinical models (rodents, primates) using standardized NIH reporting guidelines for dose regimens and sampling intervals .
  • Statistical Reconciliation : Apply mixed-effects models to account for interspecies differences or assay variability .

Advanced: What experimental designs are optimal for studying the metabolic pathways of this compound?

Methodological Answer:
To map metabolic pathways:

  • Radiolabeled Tracers : Use 14C-labeled compounds to track metabolite formation in hepatocyte incubations. Fraction collection followed by scintillation counting quantifies metabolic turnover .
  • LC-MS/MS Profiling : Identify phase I (oxidation, hydroxylation) and phase II (glucuronidation) metabolites. Collision-induced dissociation (CID) fragments validate metabolite structures .
  • Enzyme Inhibition Assays : Co-incubate with CYP3A4/CYP2D6 inhibitors (e.g., ketoconazole) to delineate metabolic enzyme contributions .

Basic: What analytical techniques are recommended for quantifying this compound in biological matrices?

Methodological Answer:

  • HPLC-UV : A C18 column with mobile phase (acetonitrile:water, 45:55) achieves baseline separation. Limit of detection (LOD) is typically 0.1 µg/mL .
  • ELISA : Competitive assays using monoclonal antibodies specific to the 16α-hydroxyl group. Validate cross-reactivity with structurally similar steroids (e.g., prednisolone) to ensure specificity .

Advanced: How can researchers optimize in vivo studies to evaluate the glucocorticoid activity of this compound?

Methodological Answer:

  • Dose-Response Models : Use adrenalectomized rodents to eliminate endogenous glucocorticoid interference. Measure receptor binding affinity (Kd) via Scatchard plots .
  • Transcriptomic Analysis : RNA-seq of liver tissue identifies target genes (e.g., PEPCK, TAT) regulated by the compound. Normalize data to housekeeping genes (e.g., GAPDH) .
  • Controlled Variables : Adhere to NIH preclinical guidelines for housing conditions, sample size calculation, and blinding protocols to reduce bias .

Basic: What are the critical considerations for stabilizing this compound in experimental formulations?

Methodological Answer:

  • Lyophilization : Prepare lyophilized powders under vacuum (0.05 mBar) to prevent degradation of the 11-keto moiety. Use cryoprotectants (e.g., trehalose) for long-term storage at -80°C .
  • Solvent Selection : Use tert-butanol or dimethylacetamide to enhance solubility while avoiding aqueous buffers at extreme pH .

Advanced: How should researchers design studies to resolve discrepancies in receptor binding affinity data?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Immobilize glucocorticoid receptors on sensor chips to measure real-time binding kinetics (kon/koff). Compare results with radioligand displacement assays .
  • Molecular Dynamics Simulations : Model the 11-keto group’s interaction with receptor hydrophobic pockets to explain affinity variations .
  • Interlaboratory Calibration : Share reference standards and protocols across labs to harmonize assay conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.